molecular formula C5H8N2O2S B13500542 [3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol

[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol

Cat. No.: B13500542
M. Wt: 160.20 g/mol
InChI Key: QRYUUTNNYKMANZ-UHFFFAOYSA-N
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Description

[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol: is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxymethyl group and a hydroxymethyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in [3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include alcohols and amines.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications.

Medicine: In medicine, this compound is being investigated for its potential use in treating various diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Thiazoles: Thiazoles are similar in structure but contain a sulfur atom in place of the nitrogen atom in the thiadiazole ring.

    Imidazoles: Imidazoles have a similar five-membered ring structure but contain two nitrogen atoms instead of one sulfur and one nitrogen atom.

    1,3,4-Thiadiazoles: These compounds have a similar thiadiazole ring but differ in the position and type of substituents attached to the ring.

Uniqueness: What sets [3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxymethyl and hydroxymethyl groups allow for diverse chemical modifications, making it a versatile compound in various applications.

Properties

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol

InChI

InChI=1S/C5H8N2O2S/c1-9-3-4-6-5(2-8)10-7-4/h8H,2-3H2,1H3

InChI Key

QRYUUTNNYKMANZ-UHFFFAOYSA-N

Canonical SMILES

COCC1=NSC(=N1)CO

Origin of Product

United States

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